molecular formula C56H81NO15 B1671199 Emamectin benzoate CAS No. 155569-91-8

Emamectin benzoate

Cat. No. B1671199
M. Wt: 886.1 g/mol
InChI Key: GCKZANITAMOIAR-XWVCPFKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emamectin benzoate is a white or light yellow crystalline powder . It is an improved and upgraded version of abamectin, with higher insecticidal activity . It is used as a potent insecticide to control a broad spectrum of pests in agriculture . Its systemic action penetrates plant tissues, effectively safeguarding crops from destructive insects .


Synthesis Analysis

Emamectin benzoate is synthesized from Avermectin B1 . In a study, Emamectin benzoate slow-release microspheres were prepared by the microemulsion polymerization method . The choice of surfactant can strongly affect formulation performance .


Molecular Structure Analysis

Emamectin benzoate is a mixture of 4"R)-4"-deoxy-4"-(methylamino)avermectin B1a benzoate (MAB1a or emamectin B1a benzoate) and 4"R)-4"-deoxy-4"-(methylamino)avermectin B1b benzoate (MAB1b or emamectin B1b benzoate) . The molecular weight of Emamectin B1a benzoate is 1008.3 and that of Emamectin B1b benzoate is 994.2 .


Chemical Reactions Analysis

Emamectin benzoate is determined by HPLC equipped with a constant flow pump, sample injector capable of injecting 20 μl aliquots, and an ultraviolet detector coupled to chromatography software and printer .


Physical And Chemical Properties Analysis

Emamectin benzoate is a white or light yellow crystalline powder . It is stable in aqueous hydrolysis . It has super high efficiency, low toxicity, low residue, and no pollution .

Scientific Research Applications

Neurodevelopmental Toxicity Study in Aquatic Organisms

  • Scientific Field : Aquatic Eco-Neurotoxicology .
  • Summary of Application : Emamectin benzoate (EMB) is a widely used pesticide and feed additive in agriculture and aquaculture. It easily enters the aquatic environment through various pathways, thus causing adverse effects on aquatic organisms .
  • Methods of Application : The study evaluated the neurotoxic effects and mechanisms of EMB at different concentrations (0.1, 0.25, 0.5, 1, 2, 4 and 8 μg/mL) using zebrafish as a model .
  • Results or Outcomes : EMB significantly inhibited the hatching rate, spontaneous movement, body length, and swim bladder development of zebrafish embryos, as well as significantly increased the malformation rate of zebrafish larvae . EMB adversely affected the axon length of motor neurons in Tg (hb9: eGFP) zebrafish and central nervous system (CNS) neurons in Tg (HuC: eGFP) zebrafish and significantly inhibited the locomotor behavior of zebrafish larvae .

Sublethal Effects on Fall Armyworm

  • Scientific Field : Agricultural Pest Management .
  • Summary of Application : Emamectin benzoate (EMB) is one of the most popular biopesticides with high antipest, anti-parasitic and anti-nematode activities and low toxicity .
  • Methods of Application : The study was conducted to determine the lethality of EMB to Fall Armyworm (FAW) for 24 h. Sublethal effects of EMB on FAW parental and offspring generations were also assessed .
  • Results or Outcomes : A low dose of sublethal concentrations of EMB could significantly influence the life cycle of FAW parental and offspring generations . Sublethal concentration (LC 20) of EMB significantly prolonged the pupal period of male and increased the pupal weight of male but not of female, and significantly delayed the oviposition period and longevity of adult FAW .

Effects on Gut Microbiota of Spodoptera frugiperda

  • Scientific Field : Insect Science .
  • Summary of Application : Emamectin benzoate (EB) and diamide insecticides are effective insecticides used to protect against Spodoptera frugiperda, an important invasive pest that poses a serious threat to global crop production .
  • Methods of Application : The study used 16S rRNA sequencing to characterize the gut microbiota in S. frugiperda larvae exposed to EB or tetrachlorantraniliprole (TE) .
  • Results or Outcomes : Following insecticide treatment, larvae were enriched for species involved in the process of insecticide degradation . High-level alpha and beta diversity indices suggested that exposure to TE and EB significantly altered the composition and diversity of the gastrointestinal microbiota in S. frugiperda .

Synthesis and Pesticidal Activity

  • Scientific Field : Pesticide Chemistry .
  • Summary of Application : Emamectin benzoate (EB) is a highly efficient, broad-spectrum, semi-synthetic insecticide used for the control of agricultural and forestry insect pests .
  • Methods of Application : The study was conducted to improve EMB insecticidal toxicity, solubility, and photodegradation and to overcome the disadvantages of EMB .
  • Results or Outcomes : The study found that new nano-carriers such as CNCs and SNPs can be used to improve EMB insecticidal toxicity, solubility, and photodegradation .

Effects on Gut Microbiota of Nilaparvata lugens

  • Scientific Field : Insect Science .
  • Summary of Application : Emamectin benzoate (EB) is a highly efficient, broad-spectrum, semi-synthetic insecticide used for the control of agricultural and forestry insect pests . It is used to protect against Nilaparvata lugens, a major pest of rice .
  • Methods of Application : The study used 16S rRNA sequencing to characterize the gut microbiota in N. lugens adults exposed to EB .
  • Results or Outcomes : Following insecticide treatment, adults were enriched for species involved in the process of insecticide degradation . High-level alpha and beta diversity indices suggested that exposure to EB significantly altered the composition and diversity of the gastrointestinal microbiota in N. lugens .

Synthesis and Pesticidal Activity

  • Scientific Field : Pesticide Chemistry .
  • Summary of Application : Emamectin benzoate (EB) is a highly efficient, broad-spectrum, semi-synthetic insecticide used for the control of agricultural and forestry insect pests .
  • Methods of Application : The study was conducted to improve EMB insecticidal toxicity, solubility, and photodegradation and to overcome the disadvantages of EMB .
  • Results or Outcomes : The study found that new nano-carriers such as CNCs and SNPs can be used to improve EMB insecticidal toxicity, solubility, and photodegradation .

Safety And Hazards

Emamectin benzoate is toxic if swallowed, causes skin irritation, serious eye damage, and is toxic if inhaled . It is suspected of damaging fertility or the unborn child, causes damage to organs, and is very toxic to aquatic life .

Future Directions

Research on Emamectin benzoate is ongoing. For example, a study evaluated the neurotoxic effects and mechanisms of Emamectin benzoate at different concentrations using zebrafish as a model . Another study investigated mechanisms associated with emamectin benzoate resistance in the tomato borer Tuta absoluta .

properties

IUPAC Name

benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKZANITAMOIAR-XWVCPFKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.20 at 23 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Emamectin benzoate

Color/Form

White to off-white powder, Off-white crystalline powder

CAS RN

155569-91-8, 137512-74-4, 119791-41-2
Record name Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4''R)-4''-Deoxy-4''-(methylamino)-avermectin B1 benzoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-146 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,700
Citations
G Wolterink, P van Kesteren… - Pesticide residues in food …, 2012 - apps.who.int
… Chemical structure of emamectin benzoate. The positions of the radiolabel 3H (H*) and 14C (C*) … Dogs Male Beagle dogs were dosed orally by gavage with emamectin benzoate salt (L-…
Number of citations: 12 apps.who.int
S Bravo, S Sevatdal, TE Horsberg - Aquaculture, 2008 - Elsevier
… to emamectin benzoate was studied in 18 salmon farms belonging to four large aquaculture companies in Chile. Emamectin benzoate … rogercresseyi to emamectin benzoate at all sites …
Number of citations: 177 www.sciencedirect.com
TH Yen, JL Lin - Journal of Toxicology: Clinical Toxicology, 2004 - Taylor & Francis
… Emamectin benzoate has only recently become available in … reported human cases of emamectin benzoate poisoning, since … However, a suicide attempt involving emamectin benzoate …
Number of citations: 60 www.tandfonline.com
L Zhou, F Luo, X Zhang, Y Jiang, Z Lou, Z Chen - Food chemistry, 2016 - Elsevier
… The dissipation behaviour of emamectin benzoate in tea and … emamectin benzoate MRLs in tea and provide relevant and useful data on the proper and safe use of emamectin benzoate…
Number of citations: 53 www.sciencedirect.com
RK Jansson, RF Peterson, WR Halliday… - Florida …, 1996 - journals.flvc.org
… Emamectin benzoate was applied to plants at two rates in … emamectin benzoate have potential for control of Lepidoptera. The importance of a solid formulation for emamectin benzoate …
Number of citations: 52 journals.flvc.org
D Yang, B Cui, C Wang, X Zhao, Z Zeng… - Journal of …, 2017 - hindawi.com
The solid nanodispersion of 15% emamectin benzoate was prepared by the method of solidifying nanoemulsion. The mean particle size and polydispersity index of the solid …
Number of citations: 43 www.hindawi.com
X Cheng, X Liu, H Wang, X Ji, K Wang, M Wei, K Qiao - PLoS One, 2015 - journals.plos.org
… of emamectin benzoate for management of M. incognita in laboratory, greenhouse and field trials. Laboratory results showed that emamectin benzoate … tests, emamectin benzoate soil …
Number of citations: 50 journals.plos.org
M Mushtaq, AC Chukwudebe… - Journal of agricultural …, 1998 - ACS Publications
… Like abamectin, emamectin benzoate (MK-0244) is composed of a mixture … Emamectin benzoate photodegraded to many identified … Emamectin benzoate may be introduced into aquatic …
Number of citations: 43 pubs.acs.org
TM Shivalingaswamy, A Kumar… - Progressive …, 2008 - indianjournals.com
… , emamectin benzoate was found to be most effective against all the test insects. In all the three test dosages of emamectin benzoate, … Emamectin benzoate was effective against all the …
Number of citations: 16 www.indianjournals.com
M Mushtaq, WF Feely, LR Syintsakos… - Journal of Agricultural …, 1996 - ACS Publications
… Emamectin benzoate (MK-0244) is chemically synthesized … Emamectin benzoate is composed of a mixture of two … As soil will be exposed to emamectin benzoate through agricultural use…
Number of citations: 43 pubs.acs.org

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